![molecular formula C21H20N4O B607645 3-(2-Phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine](/img/structure/B607645.png)
3-(2-Phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GK921, chemically known as 3-(phenylethynyl)-2-(2-(pyridin-2-yl)ethoxy)pyrido[3,2-b]pyrazine, is a small molecule inhibitor of transglutaminase 2 (TGase 2). Transglutaminase 2 is an enzyme that plays a significant role in various physiological processes, including cell signaling, apoptosis, and extracellular matrix stabilization. GK921 has gained attention due to its potential therapeutic applications, particularly in cancer treatment, by inhibiting the activity of transglutaminase 2.
Aplicaciones Científicas De Investigación
GK921 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of transglutaminase 2.
Biology: Investigated for its role in modulating cellular processes such as apoptosis and cell signaling.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly renal cell carcinoma, by stabilizing the tumor suppressor protein p53.
Industry: Potential applications in developing new therapeutic agents targeting transglutaminase 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of GK921 involves multiple steps, starting from readily available starting materials. The key steps include:
- Formation of the pyrido[3,2-b]pyrazine core.
- Introduction of the phenylethynyl group.
- Attachment of the pyridin-2-yl ethoxy side chain.
Industrial Production Methods: Industrial production of GK921 would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, solvent, and catalysts.
- Implementation of purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: GK921 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in polymerization reactions under specific conditions.
Common Reagents and Conditions:
- Substitution reactions: Typically involve nucleophiles such as amines or thiols.
- Polymerization reactions: Can be induced by catalysts or specific environmental conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield amine-substituted derivatives of GK921.
Mecanismo De Acción
GK921 exerts its effects by binding to an allosteric site on transglutaminase 2, specifically at the N-terminus (amino acids 81–116). This binding induces a conformational change in the enzyme, leading to its inactivation. The inhibition of transglutaminase 2 by GK921 results in the stabilization of the tumor suppressor protein p53, which in turn induces apoptosis in cancer cells .
Similar Compounds:
- GK13: A quinoxaline derivative that served as a lead compound for the development of GK921.
- Other transglutaminase 2 inhibitors: Various small molecules that target the active site or allosteric sites of transglutaminase 2.
Uniqueness of GK921: GK921 is unique in its ability to bind to an allosteric site on transglutaminase 2, rather than the active site. This binding mode allows for effective inhibition of the enzyme without directly competing with the substrate. Additionally, GK921’s ability to stabilize p53 and induce apoptosis in cancer cells sets it apart from other transglutaminase 2 inhibitors .
Propiedades
IUPAC Name |
3-(2-phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-2-7-17(8-3-1)10-11-19-21(26-16-15-25-13-4-5-14-25)24-18-9-6-12-22-20(18)23-19/h1-3,6-9,12H,4-5,13-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYJJHBAEYKXEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=NC3=C(N=CC=C3)N=C2C#CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

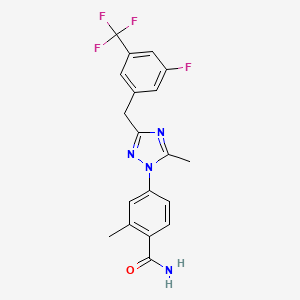

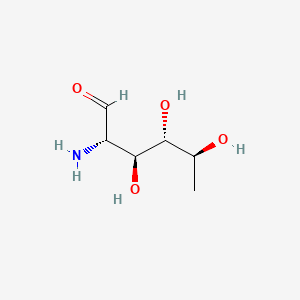
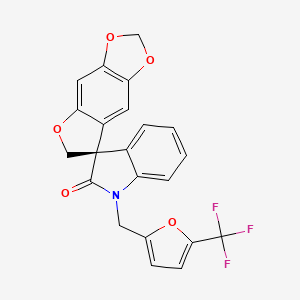
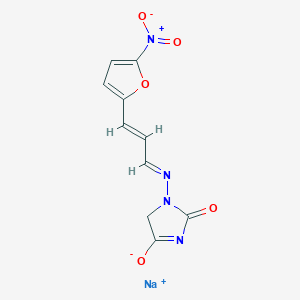
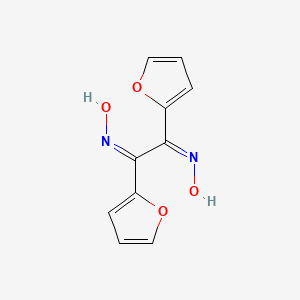
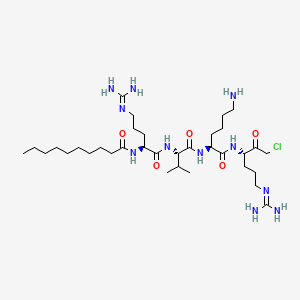


![4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile](/img/structure/B607578.png)
![8-[(Trans-5-Amino-1,3-Dioxan-2-Yl)methyl]-6-[2-Chloro-4-(6-Methylpyridin-2-Yl)phenyl]-2-(Methylamino)pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B607583.png)
![2-(2-(Hydroxymethyl)-3-(1-methyl-6-oxo-5-(pyrimidin-4-ylamino)-1,6-dihydropyridin-3-yl)phenyl)-6,6-dimethyl-3,4,6,7-tetrahydro-2h-cyclopenta[4,5]thieno[2,3-c]pyridin-1(5h)-one](/img/structure/B607584.png)